



Application Notes and Protocols for Assessing the Purity of UVARIGRANOL B Samples

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Compound of Interest		
Compound Name:	UVARIGRANOL B	
Cat. No.:	B597468	Get Quote

Introduction

UVARIGRANOL B is a bioactive polyoxygenated cyclohexene isolated from plants of the Annonaceae family.[1][2] As a compound with potential therapeutic applications, particularly in cancer research, ensuring the purity of **UVARIGRANOL B** samples is of paramount importance for accurate biological and pharmacological studies.[1] These application notes provide detailed protocols for assessing the purity of **UVARIGRANOL B** using state-of-the-art analytical techniques. The described methods are essential for researchers, scientists, and drug development professionals to ensure the quality and consistency of their samples.

The primary methods covered in this document include High-Performance Liquid Chromatography (HPLC) for quantitative analysis of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for an absolute purity determination.[3][4][5][6] Additionally, a protocol for elemental analysis is provided as an orthogonal method to confirm the elemental composition.[7][8]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for separating and quantifying impurities in pharmaceutical and natural product samples.[9] This protocol outlines a reversed-phase HPLC (RP-HPLC) method coupled with UV detection suitable for **UVARIGRANOL B**.



Experimental Protocol

- 1.1. Materials and Reagents
- UVARIGRANOL B sample
- HPLC-grade acetonitrile (ACN)
- HPLC-grade methanol (MeOH)
- Ultrapure water (18.2 MΩ·cm)
- Formic acid (≥98%)
- Reference standard of UVARIGRANOL B (if available, of known purity)
- 1.2. Instrumentation
- HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
- C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm particle size).
- 1.3. Sample and Mobile Phase Preparation
- Sample Preparation: Accurately weigh approximately 1.0 mg of the UVARIGRANOL B sample and dissolve it in 1.0 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL. Filter the solution through a 0.22 μm syringe filter before injection.
- Mobile Phase A: 0.1% (v/v) formic acid in ultrapure water.
- Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
- 1.4. Chromatographic Conditions
- Column Temperature: 30 °C
- Flow Rate: 1.0 mL/min



- Injection Volume: 10 μL
- Detection Wavelength: 220 nm and 254 nm (or scan from 200-400 nm with DAD)
- Gradient Elution:

Time (min)	% Mobile Phase A	% Mobile Phase B
0	90	10
25	10	90
30	10	90
31	90	10

| 40 | 90 | 10 |

1.5. Data Analysis

- The purity of the **UVARIGRANOL B** sample is determined by the area percentage method. The percentage purity is calculated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram.
- Formula: % Purity = (Area of **UVARIGRANOL B** peak / Total area of all peaks) x 100

Data Presentation

Table 1: HPLC Purity Analysis Data for UVARIGRANOL B Batches



Batch ID	Retention Time (min)	Peak Area (mAU*s)	% Area
UVAB-001	15.23	1850.4	99.52
	12.87	5.3	0.29
	18.45	3.5	0.19
UVAB-002	15.24	1835.1	98.86
	11.98	10.2	0.55

| | 16.78 | 11.0 | 0.59 |

Experimental Workflow Diagram



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Caption: Workflow for HPLC purity assessment of UVARIGRANOL B.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an invaluable tool for the identification of unknown impurities.[10][11] [12]

Experimental Protocol



2.1. Materials and Reagents

Same as for HPLC analysis.

2.2. Instrumentation

• LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

2.3. LC Conditions

• Use the same chromatographic conditions as described in the HPLC protocol (Section 1.4).

2.4. MS Conditions

• Ionization Mode: ESI positive and negative

• Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)

Drying Gas Flow: 10 L/min

Drying Gas Temperature: 325 °C

· Nebulizer Pressure: 35 psi

• Scan Range: m/z 100-1000

 Data Acquisition: Full scan mode for impurity detection and targeted MS/MS for structural elucidation.

2.5. Data Analysis

- The molecular formula of UVARIGRANOL B is C23H22O8, with a monoisotopic mass of 426.1315 g/mol .[1]
- Identify the [M+H]+, [M+Na]+, or [M-H]- ions for the main peak corresponding to UVARIGRANOL B.



- For any impurity peaks observed in the chromatogram, determine their accurate mass and propose possible elemental compositions.
- Perform MS/MS fragmentation analysis on the impurity ions to gain structural insights.

Data Presentation

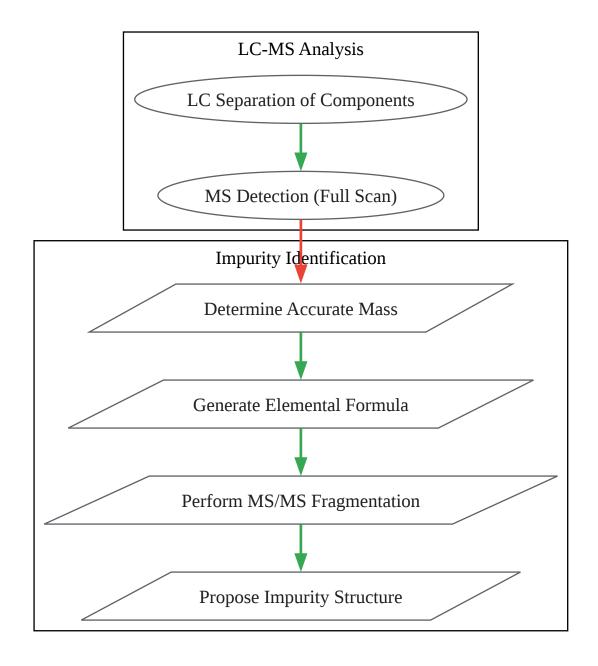
Table 2: LC-MS Impurity Profiling of UVARIGRANOL B (Batch UVAB-002)

Retention Time (min)	Observed m/z [M+H]+	Proposed Formula	Mass Error (ppm)	Possible Identity
11.98	413.1152	C22H21O8	1.8	De-acetylated analog
15.24	427.1390	C23H23O8	-1.2	UVARIGRANOL B

| 16.78 | 443.1339 | C23H23O9 | -0.9 | Hydroxylated derivative |

Logical Relationship Diagram





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Caption: Logic diagram for impurity identification using LC-MS.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that provides a direct measurement of compound purity without the need for a specific reference standard of the analyte.[13][14][15] The signal area in



a ¹H NMR spectrum is directly proportional to the number of protons, allowing for accurate quantification against a certified internal standard.[16]

Experimental Protocol

- 3.1. Materials and Reagents
- UVARIGRANOL B sample
- Certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity (>99.9%)
- Deuterated solvent (e.g., DMSO-d6, Methanol-d4) of high isotopic purity
- 3.2. Instrumentation
- NMR spectrometer (≥400 MHz) equipped with a probe capable of delivering calibrated 90° pulses.
- 3.3. Sample Preparation
- Accurately weigh about 10-20 mg of the UVARIGRANOL B sample and 5-10 mg of the internal standard into a vial.
- Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
- Transfer the solution to an NMR tube.
- 3.4. NMR Data Acquisition
- Nucleus: ¹H
- Temperature: 298 K
- Pulse Sequence: A standard single-pulse experiment with a calibrated 90° pulse.
- Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 s to ensure full relaxation).
- Number of Scans: 8-16 (sufficient for good signal-to-noise ratio).



- Acquisition Time: ≥ 3 seconds.
- 3.5. Data Processing and Analysis
- Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
- Select well-resolved signals for both UVARIGRANOL B and the internal standard that do not overlap with impurity or solvent signals.
- Carefully integrate the selected signals.
- Calculate the purity using the following formula:

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Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
```

Where:

- I = Integral value
- N = Number of protons for the integrated signal
- MW = Molecular weight (UVARIGRANOL B MW = 426.42 g/mol)[17]
- \circ m = mass
- P = Purity of the standard

Data Presentation

Table 3: qNMR Purity Determination of UVARIGRANOL B

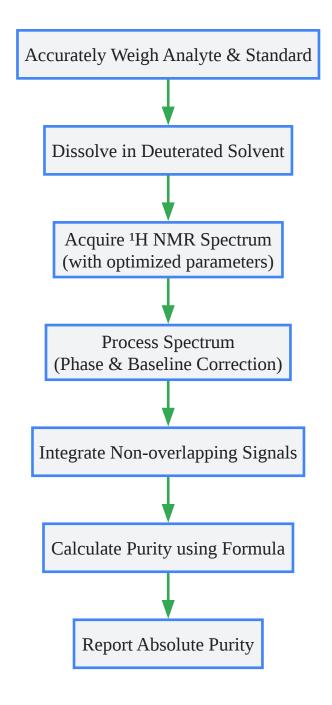


Parameter	UVARIGRANOL B (Analyte)	Maleic Acid (Standard)
Mass (m)	15.25 mg	8.10 mg
Molecular Weight (MW)	426.42 g/mol	116.07 g/mol
Purity of Standard (P_std)	-	99.95%
¹ H Signal (ppm)	5.8 (example)	6.28
Number of Protons (N)	2 (example)	2
Integral (I)	1.00	1.25

| Calculated Purity (%) | 99.2% | - |

Experimental Workflow Diagram





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Caption: Workflow for absolute purity determination by qNMR.

Elemental Analysis

Elemental analysis (EA) provides the mass fractions of carbon, hydrogen, and other elements in a sample.[18] By comparing the experimentally determined elemental composition with the theoretical values calculated from the molecular formula (C23H22O8), the presence of



inorganic impurities or residual solvents can be inferred.[19] An acceptable deviation is typically within ±0.4%.

Experimental Protocol

- 4.1. Instrumentation
- CHNS/O Elemental Analyzer.
- 4.2. Sample Preparation
- Accurately weigh 2-3 mg of the dried **UVARIGRANOL B** sample into a tin capsule.
- 4.3. Analysis
- The sample is combusted at high temperature (≥900 °C) in an oxygen-rich atmosphere.
- The resulting gases (CO2, H2O, N2) are separated and quantified by a thermal conductivity detector.

Data Presentation

Table 4: Elemental Analysis Data for UVARIGRANOL B

Element	Theoretical %	Experimental % (Batch UVAB-001)	Deviation %
Carbon (C)	64.78	64.65	-0.13
Hydrogen (H)	5.20	5.25	+0.05

| Oxygen (O) | 30.01 | 30.10 | +0.09 |

Conclusion

The combination of these orthogonal analytical techniques provides a comprehensive and robust assessment of the purity of **UVARIGRANOL B** samples. HPLC is ideal for routine purity checks and quality control, LC-MS is essential for identifying potential impurities and degradation products, and qNMR offers a highly accurate method for determining absolute



purity. Elemental analysis serves as a valuable complementary technique to confirm the sample's elemental composition. Adherence to these detailed protocols will ensure the reliability and reproducibility of research involving **UVARIGRANOL B**.

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